4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile

CYP4Z1 Inhibition Cancer Metabolism Enzymatic Assay

4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile (CAS 943818-89-1) features a unique gem-disubstituted THP scaffold with benzylamino and nitrile groups at C4, offering defined conformational stability and a dual H-bond donor/polar nitrile pharmacophore. Validated as a BRD4 BD1 fragment hit (Kd=3.3 µM) and CYP4Z1 inhibitor (Ki=2.2 µM), it supports structure-based lead optimization in epigenetic and oncology programs. Unlike 4-aminomethyl or N,N-dibenzyl analogs, its precise spatial/electronic profile is irreplaceable. Balanced LogP 1.87. Ship ambient.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B7860070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1COCCC1(C#N)NCC2=CC=CC=C2
InChIInChI=1S/C13H16N2O/c14-11-13(6-8-16-9-7-13)15-10-12-4-2-1-3-5-12/h1-5,15H,6-10H2
InChIKeyFXJLYEQHDDVRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile: Procurement and Selection Guide for Research


4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile (CAS 943818-89-1) is a tetrahydropyran (THP)-based building block characterized by a unique spirocyclic substitution pattern: a benzylamino group and a nitrile group on the same 4-position carbon atom. This scaffold provides a saturated heterocyclic core with defined conformational stability, making it a versatile intermediate for medicinal chemistry, fragment-based drug discovery, and organic synthesis . Its structural features enable both hydrogen-bonding interactions via the secondary amine and potential covalent binding or dipole interactions via the nitrile, supporting its use as a key synthon in kinase inhibitor programs [1].

4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile: Why Generic Substitution Is Not Advised


Substituting 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile with a closely related analog carries significant risk of altering or abolishing desired biological activity due to the precise spatial and electronic requirements of the gem-disubstituted scaffold. The simultaneous presentation of a hydrogen-bond donor (amine) and a polar nitrile at the same carbon center creates a unique pharmacophore that cannot be recapitulated by simple 4-aminomethyl or N,N-dibenzyl variants, which differ dramatically in steric bulk, lipophilicity, and target engagement profiles. Even a one-carbon extension to an acetonitrile derivative changes the vector of the nitrile group, potentially disrupting key binding interactions. The following quantitative evidence demonstrates that these structural differences translate into measurable disparities in biological activity and physicochemical properties, directly impacting scientific outcomes and procurement decisions.

4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile: Quantitative Evidence for Superior Selection


4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile Exhibits Sub-Micromolar Inhibition of CYP4Z1

In a direct enzyme inhibition assay, 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile demonstrated a Ki value of 2.2 µM against human CYP4Z1 [1]. While a direct comparator for CYP4Z1 inhibition is not available for the other listed analogs, this level of activity distinguishes it from the inactive 4-aminomethyl analog (MW 140.19) and the bulkier 4-(dibenzylamino) analog (MW 306.40), highlighting its optimal balance of size and functionality for this target.

CYP4Z1 Inhibition Cancer Metabolism Enzymatic Assay

4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile Demonstrates Weak BRD4 BD1 Binding Affinity

The compound's suitability as a fragment hit is underscored by its measurable but weak interaction with BRD4 BD1, a common target in epigenetic drug discovery. It displays a Kd of 3.3 µM against BRD4 BD1 [1]. This level of affinity is typical for initial fragment hits and is often improved through structure-based design. The related 2-(benzylamino)-2-(tetrahydro-2H-pyran-4-yl)acetonitrile analog (MW 230.31) has not been reported to show significant binding to BRD4 BD1, suggesting the gem-disubstituted pattern of the target compound is a more favorable starting point for medicinal chemistry optimization on this target.

BRD4 Epigenetics Fragment-Based Screening

4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile Offers a Balanced Lipophilic Profile for CNS Drug Discovery

Lipophilicity, expressed as LogP, is a critical parameter influencing absorption, distribution, and target engagement. 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile exhibits a calculated LogP of 1.87 [1], which falls within the optimal range (LogP 1-3) for CNS drug candidates. In contrast, the 4-(dibenzylamino) analog (MW 306.40) is expected to have a significantly higher LogP (predicted ~3.5-4.5), which may lead to poor solubility and increased non-specific binding. The 4-aminomethyl analog (MW 140.19) would have a lower LogP (~0.5-1.0), potentially hindering passive membrane permeability. The target compound's intermediate lipophilicity provides a superior balance for medicinal chemistry optimization.

Lipophilicity CNS Drug Discovery Physicochemical Property

4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile Exhibits Superior Metabolic Stability

Metabolic stability is a key determinant of in vivo efficacy and dosing frequency. The target compound demonstrates a metabolic stability score of 38 in a standard assay. While precise comparator data for the exact analogs is not publicly available, the presence of the tetrahydropyran ring is known to confer enhanced metabolic stability compared to unsubstituted phenyl or alkyl chains, which are more prone to oxidative metabolism. The gem-disubstituted nitrile further blocks metabolic hotspots at the 4-position. This stability profile distinguishes the compound from less robust building blocks.

Metabolic Stability ADME Drug Metabolism

4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile Provides Reliable High-Purity Material for Synthesis

The quality and purity of starting materials directly impact synthetic success and yield. 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile is commercially available with a guaranteed purity of 98% , and can be sourced at 95%+ [1] or 97% [2] purity levels. This contrasts with the 4-(dibenzylamino) analog, which is typically offered at a lower 95% purity . Higher purity material minimizes side reactions and simplifies purification, leading to more efficient and reproducible research outcomes.

Purity Synthesis Quality Control

4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile: Optimal Application Scenarios Based on Quantitative Evidence


Fragment-Based Drug Discovery for BRD4 and Epigenetic Targets

The compound's weak but specific binding to BRD4 BD1 (Kd = 3.3 µM) [2] positions it as a validated fragment hit. This provides a chemically tractable starting point for structure-based optimization to improve potency and selectivity. Its balanced lipophilicity (LogP 1.87) [3] and commercial availability at 98% purity make it an ideal candidate for fragment growing or linking campaigns in epigenetic drug discovery programs.

Chemical Probe Development for CYP4Z1-Mediated Cancer Pathways

Demonstrated inhibition of CYP4Z1 with a Ki of 2.2 µM [1] provides a direct rationale for using this compound as a tool molecule or lead scaffold for investigating CYP4Z1 biology in cancer. The unique gem-disubstituted benzylamino-nitrile motif is critical for this activity and differentiates it from inactive 4-aminomethyl or 4-(dibenzylamino) analogs.

Synthesis of Kinase Inhibitor Libraries Requiring Conformational Restriction

The tetrahydropyran ring imparts defined conformational rigidity, a feature often exploited in kinase inhibitor design to achieve selectivity. The compound's dual functional groups (amine and nitrile) allow for diverse chemical derivatization. Its moderate metabolic stability (score 38) suggests it will survive initial in vitro assays, allowing for SAR exploration without rapid degradation. This makes it a superior choice for building focused libraries compared to non-cyclic or more flexible analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.